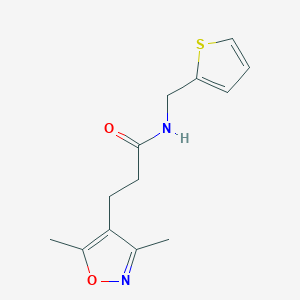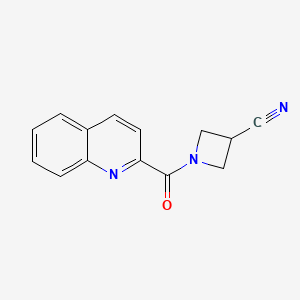
3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide is an organic compound that features a unique combination of an isoxazole ring and a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the isoxazole and thiophene rings suggests that it may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2-nitropropene with hydroxylamine hydrochloride under basic conditions.
-
Attachment of the Propanamide Group: : The propanamide group can be introduced by reacting the isoxazole derivative with acryloyl chloride in the presence of a base such as triethylamine.
-
Introduction of the Thiophene Moiety: : The thiophene moiety can be attached via a nucleophilic substitution reaction. For instance, the thiophen-2-ylmethyl group can be introduced by reacting the intermediate with thiophen-2-ylmethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide, potentially converting it to an amine.
Substitution: The isoxazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of the propanamide group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The isoxazole and thiophene rings are known to interact with biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. The combination of isoxazole and thiophene rings may impart unique characteristics to polymers or other materials.
作用機序
The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
3-(3,5-dimethylisoxazol-4-yl)-N-(phenylmethyl)propanamide: Similar structure but with a phenyl group instead of a thiophene ring.
3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-2-ylmethyl)propanamide: Contains a pyridine ring instead of a thiophene ring.
3-(3,5-dimethylisoxazol-4-yl)-N-(furan-2-ylmethyl)propanamide: Features a furan ring in place of the thiophene ring.
Uniqueness
The uniqueness of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide lies in its combination of the isoxazole and thiophene rings. This combination may confer distinct electronic properties and biological activities compared to similar compounds with different aromatic rings. The presence of the thiophene ring, in particular, may enhance its potential for applications in materials science and medicinal chemistry.
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-12(10(2)17-15-9)5-6-13(16)14-8-11-4-3-7-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDZJRXDRAAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-DIMETHOXY-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE](/img/structure/B2875061.png)

![Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2875063.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)



![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)
![3-((5-(isopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2875073.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)
